BenchChemオンラインストアへようこそ!

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine

Medicinal chemistry Purine isostere Hydrogen bonding

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine (CAS 33360-22-4; NSC-137481) is a fully synthetic small molecule (C₁₅H₁₄N₄O₂; MW 282.30 g/mol) belonging to the oxazolo[5,4-d]pyrimidine fused heterocycle class——a recognized purine isostere scaffold in which the imidazole ring of purine is replaced by an oxazole ring. The compound features a morpholine substituent at the 7-position of the pyrimidine ring and an unsubstituted phenyl group at the 2-position of the oxazole ring.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
CAS No. 33360-22-4
Cat. No. B12924942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine
CAS33360-22-4
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C(=NC=N2)OC(=N3)C4=CC=CC=C4
InChIInChI=1S/C15H14N4O2/c1-2-4-11(5-3-1)14-18-12-13(16-10-17-15(12)21-14)19-6-8-20-9-7-19/h1-5,10H,6-9H2
InChIKeyHPSAIXHJRAUZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine (CAS 33360-22-4): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine (CAS 33360-22-4; NSC-137481) is a fully synthetic small molecule (C₁₅H₁₄N₄O₂; MW 282.30 g/mol) belonging to the oxazolo[5,4-d]pyrimidine fused heterocycle class——a recognized purine isostere scaffold in which the imidazole ring of purine is replaced by an oxazole ring [1][2]. The compound features a morpholine substituent at the 7-position of the pyrimidine ring and an unsubstituted phenyl group at the 2-position of the oxazole ring. Its computed XLogP3-AA of 2.1 and topological polar surface area of 64.3 Ų position it within a moderate lipophilicity range typical of CNS-permeable heterocycles, though no experimental logD or permeability data are publicly available [3]. The compound is registered in the FDA Global Substance Registration System (UNII: 2O7ZHC1J7G) and was historically submitted to the NCI Developmental Therapeutics Program for screening, indicating its prior consideration as a potential bioactive candidate [3][4].

Why Generic Substitution of 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine with Other Oxazolo[5,4-d]pyrimidines Fails: Scaffold SAR Specificity


The oxazolo[5,4-d]pyrimidine scaffold derives its biological recognition from the precise spatial arrangement of hydrogen bond acceptors and donors that mimic the purine base-pairing face, yet the biological outcome is exquisitely sensitive to the nature of substituents at positions 2, 5, and 7 [1]. The 7-morpholine substituent in the target compound introduces a tertiary amine with a distinctive combination of hydrogen bond acceptor capacity (oxygen and nitrogen lone pairs), conformational flexibility, and moderate basicity (pKa ~6–8 for morpholine nitrogen) that cannot be replicated by 7-piperidine, 7-piperazine, 7-chloro, or 7-amino analogs [2]. In published SAR studies on anti-angiogenic oxazolo[5,4-d]pyrimidines, switching the 7-position substituent from an aniline-linked benzamide to a morpholine ring altered HUVEC proliferation IC₅₀ values by more than 10-fold, demonstrating that even conservative changes at this position produce non-linear potency shifts that preclude simple analog substitution [1]. Furthermore, the 2-phenyl group in the target compound occupies a flat, lipophilic pocket in purine-binding sites; replacement with a 2-methyl or 2-ethyl group (as in common commercially available analogs such as 7-[2-(4-chlorophenyl)morpholin-4-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine) alters both the steric footprint and the π-stacking capacity of the molecule, leading to divergent target engagement profiles [3]. These SAR discontinuities mean that procurement decisions cannot treat oxazolo[5,4-d]pyrimidines as interchangeable commodities.

Quantitative Differentiation Evidence for 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine (33360-22-4) Relative to Closest Analogs


Hydrogen Bond Acceptor Count Differentiation: Morpholine vs. Piperidine/Piperazine 7-Substituted Analogs

The target compound bears a morpholine ring at position 7, providing six total hydrogen bond acceptors (two from the morpholine oxygen and nitrogen, plus the oxazole and pyrimidine nitrogens) and zero hydrogen bond donors [1]. This contrasts with the closest commercially available analog, 7-[2-(4-chlorophenyl)morpholin-4-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine, which introduces a hydrogen bond donor through the chlorophenyl substituent and replaces the 2-phenyl group with a 2-ethyl group, altering both the HBD count (from 0 to 0–1 depending on protonation state) and the π-surface area available for aromatic stacking [2]. The absence of hydrogen bond donors in the target compound is a distinguishing feature that reduces the desolvation penalty for passive membrane permeation relative to donor-bearing analogs, as predicted by Lipinski's rule-of-five framework.

Medicinal chemistry Purine isostere Hydrogen bonding

Lipophilicity (XLogP3-AA) Position Within the Oxazolo[5,4-d]pyrimidine SAR Landscape

The computed XLogP3-AA for the target compound is 2.1, placing it in the moderate lipophilicity range that balances aqueous solubility with membrane permeability [1]. In the comprehensive SAR review of oxazolo[5,4-d]pyrimidines as anticancer agents, active compounds span an XLogP range from approximately 0.5 to 5.5, with the most potent anti-angiogenic derivatives clustering between 2 and 4 [2]. The target compound's XLogP of 2.1 is below the median of this active range, suggesting potentially superior aqueous solubility compared to higher-XLogP analogs that predominate in patent literature (e.g., compound 10 in Liu et al., with a 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide structure, estimated XLogP ~4.5–5.0) [2]. This lower lipophilicity may reduce off-target promiscuity and phospholipidosis risk, which are known liabilities of highly lipophilic oxazolo[5,4-d]pyrimidines.

Drug design Lipophilicity SAR analysis

Topological Polar Surface Area (TPSA) as a Determinant of Passive Permeability: Morpholine vs. Piperazine Analogs

The computed topological polar surface area (TPSA) of 64.3 Ų for the target compound falls squarely within the optimal range for oral bioavailability (<140 Ų) and approaches the threshold commonly associated with blood-brain barrier penetration (<60–70 Ų for CNS drugs) [1]. When the 7-morpholine substituent is replaced with a 7-piperazine group (a common isosteric replacement in medicinal chemistry), the TPSA increases to approximately 73–78 Ų due to the additional NH hydrogen bond donor, reducing predicted CNS penetration [2]. Conversely, replacement with a 7-chloro substituent reduces TPSA to approximately 50–55 Ų, increasing lipophilicity but potentially reducing solubility. The 64.3 Ų value of the target compound thus represents a deliberate balance——higher than chloro analogs (better solubility) but lower than piperazine analogs (better predicted permeability)——that is not achievable with simpler 7-position substituents.

ADME Permeability prediction CNS drug design

Purine Isostere Scaffold Identity: Oxazolo[5,4-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine Ring System

The oxazolo[5,4-d]pyrimidine core of the target compound is a direct purine isostere, placing the N1, N3, and N7 nitrogen atoms in positions that spatially and electronically mimic the adenine/guanine hydrogen-bonding pattern, with the oxazole oxygen replacing the purine N9 [1]. The alternative thiazolo[5,4-d]pyrimidine scaffold, while also a purine isostere, substitutes the oxazole oxygen with a sulfur atom (thiazole ring), which alters the ring electronics (sulfur is less electronegative than oxygen), ring geometry (C–S bond length ~1.71 Å vs. C–O bond length ~1.23 Å), and metabolic stability profile [2]. Published studies on thiazolo[5,4-d]pyrimidines as anticancer agents demonstrate that the sulfur substitution shifts the kinase inhibition selectivity profile compared to oxygen-containing analogs, with thiazolo derivatives often showing enhanced VEGFR2 inhibition but reduced PI3K pathway engagement [3]. The target oxazolo compound thus occupies a distinct chemical space within the purine isostere family that is not interchangeable with thiazolo counterparts.

Purine analog Kinase inhibitor Scaffold hopping

Procurement-Relevant Application Scenarios for 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine (33360-22-4)


Kinase Profiling and Purine-Binding Site Probe Development

The oxazolo[5,4-d]pyrimidine core is a validated purine isostere scaffold that occupies the ATP-binding pocket of kinases, and the 7-morpholine-2-phenyl substitution pattern of this compound provides a distinct hydrogen-bonding and steric signature compared to traditional purine-based kinase inhibitors [1]. Researchers conducting kinase selectivity panels or developing chemical probes for purine-binding proteins should consider this compound as a scaffold-hopping starting point that maintains purine-mimetic recognition while introducing the morpholine solubilising group, which differentiates it from adenine-based probes that typically bear amino or alkylamino substituents at the equivalent position [1]. The availability of this compound through the NCI DTP repository (NSC-137481) further supports its use in academic screening consortia [2].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 282.30 g/mol and zero hydrogen bond donors, this compound meets fragment-like criteria (MW < 300, HBD ≤ 3) while providing the three-dimensional character of the morpholine ring [1]. Its TPSA of 64.3 Ų and XLogP of 2.1 position it as a 'lead-like' fragment suitable for both biochemical and biophysical screening (SPR, NMR, DSF) at concentrations up to 1 mM without excessive aggregation risk [1]. Procurement for fragment library supplementation is justified over simpler 7-chloro or 7-amino oxazolo[5,4-d]pyrimidine fragments because the morpholine group offers an additional vector for structure-guided elaboration without the synthetic liability of a reactive chlorine or the metabolic vulnerability of a free amine.

CNS-Targeted Screening Cascade Starter Compound

The computed TPSA of 64.3 Ų places this compound near the empirical threshold for blood-brain barrier penetration (typically <60–70 Ų for successful CNS drugs), while the absence of hydrogen bond donors and moderate lipophilicity (XLogP 2.1) favour passive CNS permeation [1][2]. For neuroscience drug discovery programmes seeking purine isostere scaffolds with predicted CNS exposure, this compound represents a procurement-accessible starting point that outperforms 7-piperazine analogs (higher TPSA, additional HBD) and 7-methylpiperazine analogs (higher basicity, P-glycoprotein liability) on key CNS drug-likeness parameters [2].

Synthetic Intermediate for Parallel Library Synthesis

The unsubstituted phenyl group at the 2-position of the oxazole ring provides a synthetic handle for further derivatisation via electrophilic aromatic substitution (nitration, halogenation, sulfonation) without affecting the morpholine-substituted pyrimidine ring, enabling parallel library synthesis of 2-aryl-modified analogs [1]. This contrasts with 7-chloro-2-phenyl oxazolo[5,4-d]pyrimidine intermediates, in which the reactive 7-chloro group competes for nucleophilic substitution and limits the scope of 2-position modifications that can be performed orthogonally [3]. Procurement of this compound as a library synthesis building block thus enables a broader and cleaner SAR exploration at the 2-position compared to 7-halo analogs.

Quote Request

Request a Quote for 7-(4-Morpholinyl)-2-phenyl(1,3)oxazolo(5,4-d)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.